molecular formula C11H13N3O2 B15176045 3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid

3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B15176045
M. Wt: 219.24 g/mol
InChI Key: DQPKCDOJAMHSIK-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of topoisomerase or kinases, leading to the disruption of cellular processes and ultimately cell death. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar structural features but different biological activities.

    Imidazo[4,5-b]pyridine: Known for its use in the synthesis of pharmaceuticals and as a scaffold in drug discovery.

    Indole Derivatives: Share some structural similarities and are widely studied for their biological activities.

Uniqueness

3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the methylamino group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-[2-(methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-12-6-5-9-13-10(11(15)16)8-4-2-3-7-14(8)9/h2-4,7,12H,5-6H2,1H3,(H,15,16)

InChI Key

DQPKCDOJAMHSIK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC(=C2N1C=CC=C2)C(=O)O

Origin of Product

United States

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